

Application Notes and Protocols for Spin Labeling with 4-Amino-TEMPO

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Compound of Interest

Compound Name: 4-Amino-TEMPO

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Introduction

Site-directed spin labeling (SDSL) is a powerful technique for investigating the structure, dynamics, and interactions of biomolecules. By introducing a paramagnetic spin label, such as **4-Amino-TEMPO** (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), at a specific site within a protein or other biomolecule, researchers can utilize Electron Paramagnetic Resonance (EPR) spectroscopy to obtain detailed information about the local environment of the label. The EPR spectrum is highly sensitive to the mobility of the spin label, its solvent accessibility, and the polarity of its surroundings, providing valuable insights into conformational changes, protein folding, and intermolecular interactions.

4-Amino-TEMPO is a versatile spin label due to the presence of a primary amine group, which can be covalently attached to complementary functional groups on a target molecule. While it often serves as a precursor for other spin labels, direct conjugation of **4-Amino-TEMPO**, for example to the carboxyl groups of acidic amino acid residues (aspartate, glutamate) or the C-terminus of a protein, offers a straightforward method for introducing a nitroxide probe. This application note provides a detailed protocol for the direct spin labeling of proteins with **4-Amino-TEMPO** using carbodiimide chemistry.

Data Presentation

The following table summarizes key quantitative parameters associated with **4-Amino-TEMPO** and its use in spin labeling. These values are essential for experimental design and data interpretation in EPR spectroscopy.

Parameter	Value	Conditions/Comments
Physical Properties of 4-Amino-TEMPO		
Molecular Weight	171.26 g/mol	
Appearance	Orange to red-brown solid	
Solubility	Soluble in water and organic solvents	
EPR Spectral Parameters (Free 4-Amino-TEMPO in Solution)		
g-iso	~2.0054 - 2.0060	Isotropic g-factor in aqueous solution.
a-iso (^{14}N)	~16.8 - 17.2 G	Isotropic hyperfine coupling constant in aqueous solution. [1]
EPR Spectral Parameters (4-Amino-TEMPO Covalently Attached to a Protein)		
Rotational Correlation Time (τ_c)	1 - 20 ns	Highly dependent on the local protein dynamics at the labeling site. Slower motion (higher τ_c) is observed in more constrained environments.
Hyperfine Coupling Constant (A_{max})	32 - 36 G	The maximal hyperfine splitting in the rigid-limit spectrum, sensitive to the polarity of the local environment.
Labeling Efficiency	50 - 90%	Varies depending on the protein, number of accessible carboxyl groups, and reaction conditions.

Experimental Protocols

This section details the methodology for the direct covalent attachment of **4-Amino-TEMPO** to a protein via its carboxyl groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials

- Protein of interest (with accessible carboxyl groups)
- **4-Amino-TEMPO**
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Coupling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.2-7.5
- Quenching Solution: 1 M Hydroxylamine, pH 8.5
- Desalting columns (e.g., PD-10)
- EPR sample capillaries or tubes

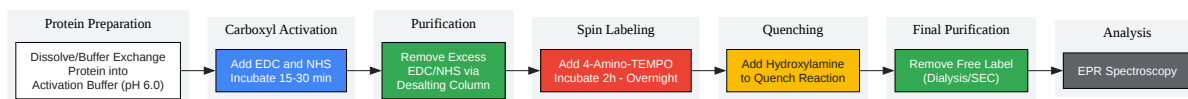
Protocol: Spin Labeling of a Protein with 4-Amino-TEMPO

- Protein Preparation:
 - Dissolve the purified protein in the Activation Buffer to a final concentration of 1-5 mg/mL.
 - If the protein was stored in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column or dialysis.
- Activation of Carboxyl Groups:
 - Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

- Add EDC and NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively.
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
- Removal of Excess Activation Reagents:
 - To prevent unwanted side reactions, promptly remove excess EDC and NHS.
 - Equilibrate a desalting column with the Coupling Buffer.
 - Apply the reaction mixture from step 2 to the desalting column and collect the protein fraction in the Coupling Buffer.
- Conjugation with **4-Amino-TEMPO**:
 - Prepare a stock solution of **4-Amino-TEMPO** in the Coupling Buffer (e.g., 100 mM).
 - Add a 10- to 50-fold molar excess of **4-Amino-TEMPO** to the activated protein solution.
 - Incubate the reaction for 2 hours to overnight at room temperature or 4°C with gentle mixing. The optimal time and temperature should be determined empirically for each protein.
- Quenching of the Reaction:
 - Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS-esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Spin-Labeled Protein:
 - Remove unreacted **4-Amino-TEMPO** and byproducts by extensive dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography.
- Determination of Labeling Efficiency:

- The concentration of the spin label can be quantified by comparing the double integral of the EPR spectrum of the labeled protein with that of a **4-Amino-TEMPO** standard of known concentration.
- Alternatively, mass spectrometry can be used to determine the mass shift upon labeling.
- Sample Preparation for EPR Spectroscopy:
 - Concentrate the purified, spin-labeled protein to the desired concentration for EPR measurements (typically 50-200 μM).^{[2][3]}
 - The sample can be loaded into a quartz capillary or a standard EPR tube for analysis. For aqueous samples at room temperature, a flat cell is often used to minimize dielectric loss.^[2]

Mandatory Visualization



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Caption: Experimental workflow for spin labeling of proteins with **4-Amino-TEMPO**.

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